Cas no 5329-22-6 (4-[(4-amino-3-bromophenyl)methyl]-2-bromoaniline)

4-[(4-amino-3-bromophenyl)methyl]-2-bromoaniline structure
5329-22-6 structure
Product Name:4-[(4-amino-3-bromophenyl)methyl]-2-bromoaniline
CAS No:5329-22-6
MF:C13H12Br2N2
MW:356.055781364441
CID:1581551
PubChem ID:219959
Update Time:2025-04-21

4-[(4-amino-3-bromophenyl)methyl]-2-bromoaniline Chemical and Physical Properties

Names and Identifiers

    • 4-[(4-amino-3-bromophenyl)methyl]-2-bromoaniline
    • AC1L57V9
    • 4,4'-methanediylbis(2-bromoaniline)
    • bis-(4-amino-3-bromo-phenyl)-methane
    • AR-1F8043
    • SureCN1300912
    • 3.3'-Dibrom-4.4'-diamino-diphenylmethan
    • Bis-(4-amino-3-brom-phenyl)-methan
    • AC1Q25U0
    • 4,4'-Diamino-3,3'-dibromo-diphenylmethane
    • 4-[(4-amino-3-bromo-phenyl)methyl]-2-bromo-aniline
    • 3,3'-Dibrom-4,4'-diaminodiphenylmethan
    • CTK1H4710
    • 4,4'-Methylenebis[2-bromoaniline]
    • NSC 139882
    • NSC 1882
    • DTXSID00277356
    • NSC-1882
    • BIS(3-BROMO-4-AMINOPHENYL)METHANE
    • 5329-22-6
    • SCHEMBL1300912
    • NSC1882
    • Inchi: 1S/C13H12Br2N2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7H,5,16-17H2
    • InChI Key: QHNJDSRKOHTZMY-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)CC1C=CC(=C(C=1)Br)N)N

Computed Properties

  • Exact Mass: 353.93676
  • Monoisotopic Mass: 353.937
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 1.730±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 111-112 ºC
  • Boiling Point: 463.2°Cat760mmHg
  • Flash Point: 463.2°Cat760mmHg
  • Refractive Index: 1.698
  • Solubility: Insuluble (7.1E-3 g/L) (25 ºC),
  • PSA: 52.04
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